molecular formula C18H20F3N3O2 B3018636 2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide CAS No. 1396849-89-0

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide

Cat. No.: B3018636
CAS No.: 1396849-89-0
M. Wt: 367.372
InChI Key: VAXLHCRCIPVRHC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide is a synthetic compound featuring a fused tetrahydroquinazoline core linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide moiety. The trifluoromethyl (-CF₃) group at the 4-position of the tetrahydroquinazoline ring is a hallmark of agrochemical design, as fluorinated substituents often enhance metabolic stability and target-binding affinity .

Properties

IUPAC Name

2,5-dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c1-10-9-13(11(2)26-10)17(25)22-8-7-15-23-14-6-4-3-5-12(14)16(24-15)18(19,20)21/h9H,3-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLHCRCIPVRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a furan ring and a tetrahydroquinazoline moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroquinazoline exhibit significant antimicrobial properties. For instance, quinazoline derivatives have been evaluated for their antibacterial effects against various pathogens. The presence of trifluoromethyl groups has been correlated with enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organisms
4-(Trifluoromethyl)-quinazoline derivative0.008 - 0.06Staphylococcus aureus, E. coli
2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-quinazoline]TBDTBD

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Research indicates that quinazoline derivatives can inhibit nitric oxide production in LPS-stimulated macrophages, implicating their role in modulating inflammatory responses.

Table 2: Inhibition of Nitric Oxide Production

Compound NameIC50 (μM)Mechanism
Quinazoline derivative with trifluoromethylTBDiNOS inhibition
2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-quinazoline]TBDTBD

Anticancer Activity

There is emerging evidence that compounds similar to this compound may possess anticancer properties. Studies have shown that certain quinazoline derivatives can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
In a study involving zebrafish embryos as a model for cancer research, specific quinazoline derivatives demonstrated significant growth inhibition of tumor cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial growth and inflammatory processes.
  • Cell Signaling Modulation : The interaction with cellular receptors can alter signaling cascades that lead to reduced inflammation or cancer cell growth.
  • Structural Specificity : The trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural Insights:

  • Tetrahydroquinazoline vs. Thiazole/Thioether Cores: The target compound’s tetrahydroquinazoline core may offer distinct steric and electronic properties compared to thiazole (thifluzamide) or thioether (875163-58-9) derivatives. Quinazolines are known for interactions with kinase or enzyme active sites, while thiazoles often target mitochondrial respiration in fungi .
  • Linker Flexibility: The ethyl linker in the target compound contrasts with the thioether in 875163-58-7.
  • Trifluoromethyl Role : The -CF₃ group in the target compound and thifluzamide enhances lipophilicity and resistance to oxidative degradation, a critical trait in agrochemical longevity .

Activity and Application Comparisons

  • Furmecyclox : As a furan carboxamide fungicide, it inhibits fungal cell wall synthesis. The target compound’s 2,5-dimethylfuran group may share similar binding mechanisms but with altered specificity due to the tetrahydroquinazoline moiety .
  • Thifluzamide : This thiazolecarboxamide disrupts fungal succinate dehydrogenase (SDH). The target compound’s lack of a thiazole ring suggests a different mode of action, possibly targeting quinazoline-sensitive pathways .
  • 875163-58-9 : The thioether-linked dichlorophenyl group in this analogue may confer broader-spectrum activity but with higher toxicity risks compared to the target compound’s ethyl-furan design .

Pharmacokinetic and Toxicity Considerations

No direct data are available for the target compound. However:

  • Metabolic Stability : The trifluoromethyl group likely reduces metabolic clearance, as seen in thifluzamide .
  • Toxicity : Furmecyclox’s cyclohexyl-methoxy groups are associated with moderate mammalian toxicity, whereas the target compound’s simpler ethyl linker may improve safety profiles .

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